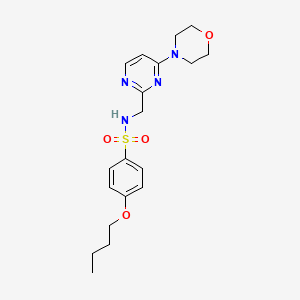
4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, also known as BMS-777607, is a small molecule inhibitor that targets the Met receptor tyrosine kinase. Met is a protein that plays a crucial role in the regulation of cell growth, survival, and migration. Aberrant activation of Met signaling has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activity
- Compounds similar to 4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide have shown significant antimicrobial activity, especially against Mycobacterium tuberculosis, which causes tuberculosis. The introduction of morpholine and pyrimidinyl groups has been observed to enhance antimicrobial efficacy. For instance, compounds with benzenesulfonamide moiety have shown promising results against tuberculosis, with specific compounds demonstrating high activity levels (Ghorab et al., 2017) Ghorab et al. (2017).
Inhibition of Enzymes Linked to Neurodegenerative Diseases
- Benzenesulfonamide derivatives, particularly those incorporating morpholine structures, have been explored for their potential in treating neurodegenerative diseases. These compounds have shown inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are associated with conditions like Alzheimer's and Parkinson's diseases. The efficacy of such compounds in inhibiting these enzymes suggests potential applications in treating neurodegenerative disorders (Makhaeva et al., 2020) Makhaeva et al. (2020).
Anti-Breast Cancer Potential
- Research has also been conducted on benzenesulfonamide derivatives containing morpholine groups for their anti-cancer properties, particularly against breast cancer. These compounds have shown promising results in inhibiting breast cancer cell lines, suggesting a potential role in cancer treatment. Molecular docking studies have further supported their efficacy in binding with cancer cell receptors (Kumar et al., 2020) Kumar et al. (2020).
Antioxidant and Enzyme Inhibition
- Benzenesulfonamides with morpholine and pyrimidine moieties have shown moderate antioxidant activities and the ability to inhibit various enzymes. These compounds have been investigated for their potential in treating diseases linked to oxidative stress and enzyme dysregulation, such as Alzheimer's and Parkinson's diseases (Lolak et al., 2020) Lolak et al. (2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes likecyclooxygenases (COXs) and nitric oxide synthase (NOS) . These enzymes play crucial roles in the production of pro-inflammatory mediators.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in inflammation. By inhibiting enzymes like COXs and NOS, the compound can potentially reduce the production of pro-inflammatory mediators like prostaglandins and nitric oxide . These mediators are involved in various inflammatory pathways and their reduction can lead to a decrease in inflammation.
Result of Action
The molecular and cellular effects of the compound’s action likely involve a reduction in the production of pro-inflammatory mediators. This can lead to a decrease in inflammation at the molecular and cellular levels . .
Eigenschaften
IUPAC Name |
4-butoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-2-3-12-27-16-4-6-17(7-5-16)28(24,25)21-15-18-20-9-8-19(22-18)23-10-13-26-14-11-23/h4-9,21H,2-3,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJXMNPAPAOITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2765095.png)
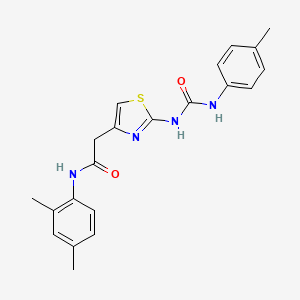
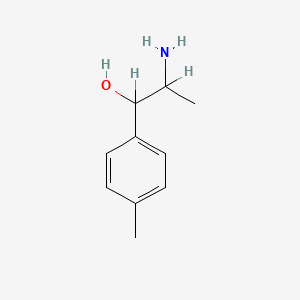
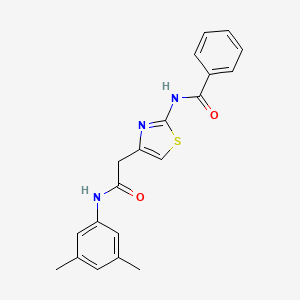
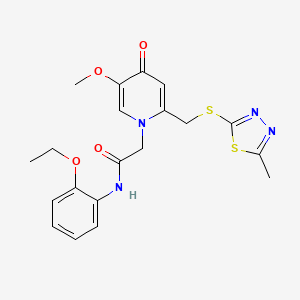
![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2765102.png)
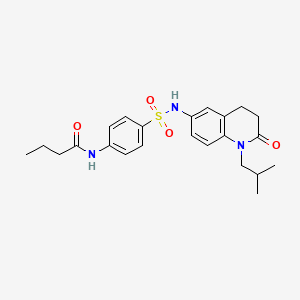
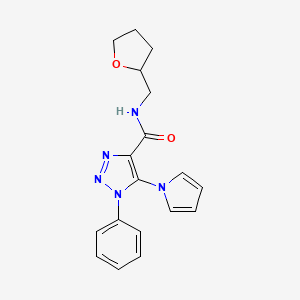
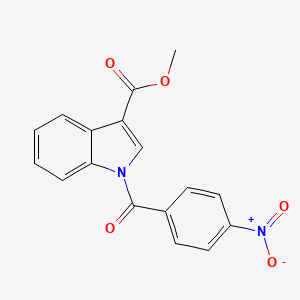
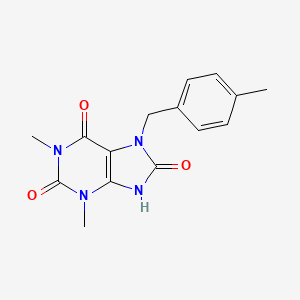
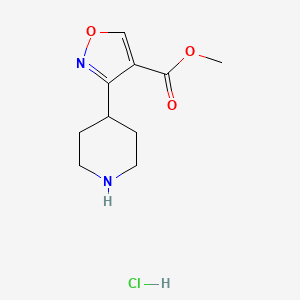
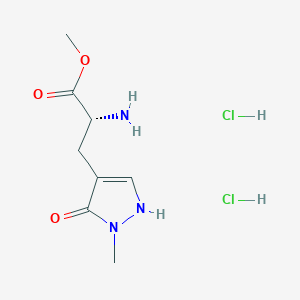
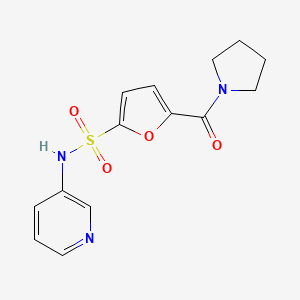
![Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate](/img/structure/B2765117.png)